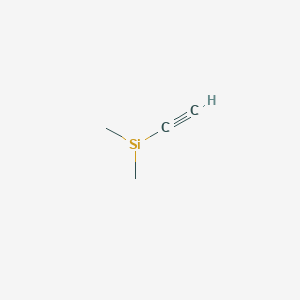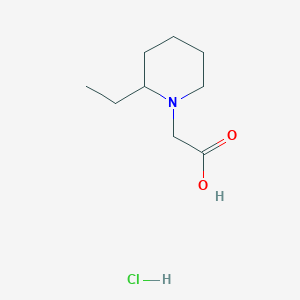
2',4'-Difluoro-2,3-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl can be achieved through various methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, such as halogenation or nitration, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated or nitrated biphenyl derivatives
Applications De Recherche Scientifique
2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 2,3-Dimethyl-1,1’-biphenyl
- 4,4’-Difluoro-1,1’-biphenyl
Uniqueness
2’,4’-Difluoro-2,3-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups, which can significantly impact its chemical reactivity and biological activity compared to other biphenyl derivatives. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups provides a unique balance that can be exploited in various applications.
Propriétés
Formule moléculaire |
C14H12F2 |
|---|---|
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C14H12F2/c1-9-4-3-5-12(10(9)2)13-7-6-11(15)8-14(13)16/h3-8H,1-2H3 |
Clé InChI |
GQVRGURWIIIWRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=C(C=C(C=C2)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



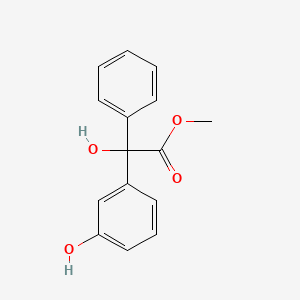
![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
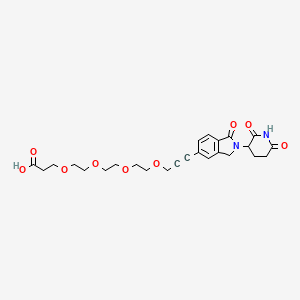

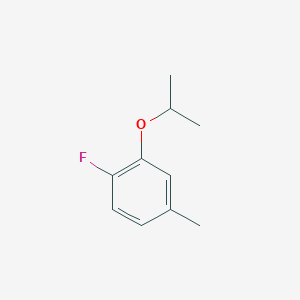

![[4-(5,9-Dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate](/img/structure/B14762870.png)
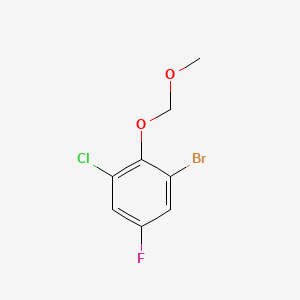
![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)
